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molecular formula C14H21N B3267161 2-Cyclohexyl-2-phenylethanamine CAS No. 4442-89-1

2-Cyclohexyl-2-phenylethanamine

Cat. No. B3267161
M. Wt: 203.32 g/mol
InChI Key: RDHLDAJFFHIZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365085B2

Procedure details

To a stirring solution of (2-azido-1-cyclohexyl-ethyl)-benzene (700 mg, 3.06 mmol) in methanol (20 mL) was added palladium on carbon (70 mg, 10 wt. %). The mixture was stirred at 50 Psi H2 overnight, filtered, and washed with methanol, and the filtrate was concentrated in vacuo to give 650 mg (99% yield) of title compound as an oil. 1 H-NMR (400 MHz, CDCl3) δ 7.34-7.16 (m, 5H), 3.13 (t, 1H, J=4.5 Hz), 2.92 (t, 1H, J=2.3 Hz), 2.40 (m, 1H), 1.73-0.74 (m, 11H).
Name
(2-azido-1-cyclohexyl-ethyl)-benzene
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Psi H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[N+]=[N-]>CO.[Pd]>[CH:12]1([CH:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][NH2:1])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
(2-azido-1-cyclohexyl-ethyl)-benzene
Quantity
700 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC(C1CCCCC1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Psi H2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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